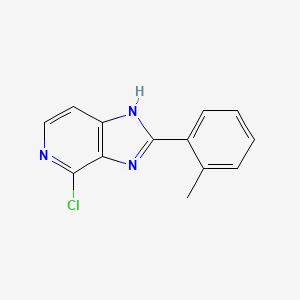
3-Phenylquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C15H10N2O2. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with benzil, followed by oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
3-Phenylquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Phenylquinoxaline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2-Phenylquinoxaline: A similar compound with a phenyl group at the 2-position.
6-Methylquinoxaline: A derivative with a methyl group at the 6-position.
Uniqueness: 3-Phenylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
104007-44-5 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-phenylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,(H,18,19) |
InChI Key |
XKRNBOKUBHFPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



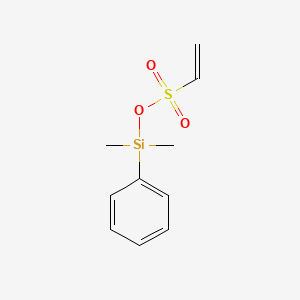


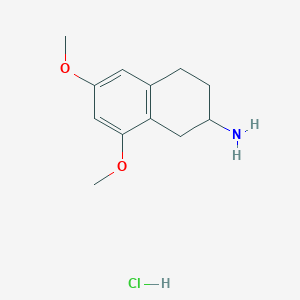


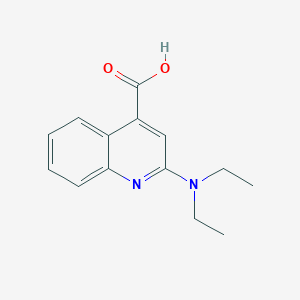


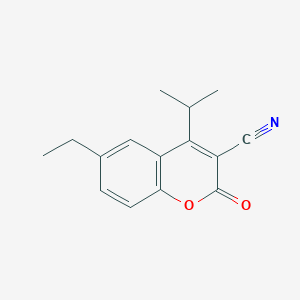
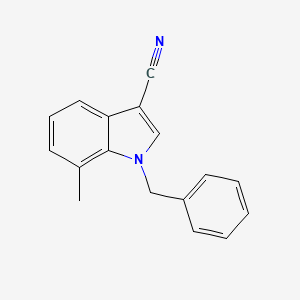
![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
